2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 680593-95-7
VCID: VC3838062
InChI: InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2
SMILES: C1=CC(=NC=C1C(F)(F)F)OCC#N
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile

CAS No.: 680593-95-7

Cat. No.: VC3838062

Molecular Formula: C8H5F3N2O

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile - 680593-95-7

Specification

CAS No. 680593-95-7
Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
IUPAC Name 2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile
Standard InChI InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2
Standard InChI Key WBPSSPKKMLLIIU-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(F)(F)F)OCC#N
Canonical SMILES C1=CC(=NC=C1C(F)(F)F)OCC#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine ring with a trifluoromethyl (-CF3_3) group at the 5-position and an ether-linked acetonitrile (-OCH2_2CN) group at the 2-position. This configuration imparts distinct electronic effects: the electron-withdrawing -CF3_3 group enhances the pyridine ring’s electrophilicity, while the acetonitrile moiety contributes to its polarity and reactivity in nucleophilic reactions.

Physicochemical Characteristics

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile

PropertyValue
CAS Number680593-95-7
Molecular FormulaC8H5F3N2O\text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{O}
Molecular Weight202.13 g/mol
AppearanceNot reported
Melting PointData unavailable
Boiling PointData unavailable
SolubilityLikely polar aprotic solvents

The lack of melting/boiling point data in available literature underscores the need for further experimental characterization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 5-(trifluoromethyl)-2-pyridinol with chloroacetonitrile in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3). The reaction proceeds via a nucleophilic aromatic substitution (SN_\text{N}Ar) mechanism in dimethylformamide (DMF) at elevated temperatures (80–120°C).

5-(Trifluoromethyl)-2-pyridinol+ClCH2CNDMF, 80–120°CK2CO32-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile\text{5-(Trifluoromethyl)-2-pyridinol} + \text{ClCH}_2\text{CN} \xrightarrow[\text{DMF, 80–120°C}]{\text{K}_2\text{CO}_3} \text{2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile}

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and efficiency. Key parameters include:

  • Temperature: 110–130°C

  • Pressure: 2.5–3.0 MPa

  • Catalyst: Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) with nano-titanium dioxide support

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Reactant5-(Trifluoromethyl)-2-pyridinol2,3-Dichloro-5-(trifluoromethyl)pyridine
SolventDMFAcetonitrile (dual role)
CatalystNonePd/TiO2_2 nanocomposite
YieldModerate (~80%)High (97–99%)

The industrial method’s use of acetonitrile as both solvent and reactant reduces costs, while the Pd/TiO2_2 catalyst enhances substitution efficiency .

Chemical Reactivity and Derivative Formation

Nucleophilic Reactions

The acetonitrile group’s nitrile functionality enables further transformations, such as:

  • Hydrolysis: Conversion to carboxylic acids or amides.

  • Cycloaddition: Participation in Huisgen reactions to form triazoles.

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 3- and 4-positions, facilitated by the -CF3_3 group’s meta-directing effects.

Cell LineInhibitory Concentration (IC50_{50})
PC3 (prostate cancer)<10 µM
K562 (leukemia)~12 µM
HeLa (cervical cancer)~15 µM
A549 (lung cancer)~18 µM

The -CF3_3 group enhances metabolic stability, prolonging in vivo activity.

Agrochemical Applications

In agrochemistry, structurally analogous compounds serve as intermediates for fungicides like fluopyram, which targets succinate dehydrogenase in fungal pathogens .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to:

  • Anticancer agents: Via functionalization of the nitrile group.

  • Antifungals: Through coupling with benzamide derivatives .

Material Science

Its electron-deficient pyridine ring makes it a candidate for ligand design in catalysis.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives could expand therapeutic applications.

Green Chemistry Initiatives

Exploring solvent-free synthesis or biocatalytic methods to improve sustainability.

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